Cas no 2034204-02-7 (1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea)

1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea
- AKOS026697047
- F6556-3019
- 2034204-02-7
- 1-(4-chlorobenzyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
- 1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea
-
- Inchi: 1S/C13H17ClN2O3/c14-11-3-1-10(2-4-11)7-15-12(17)16-8-13(18)5-6-19-9-13/h1-4,18H,5-9H2,(H2,15,16,17)
- InChI Key: LTKRHDLASXJBMZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(NCC1(COCC1)O)=O
Computed Properties
- Exact Mass: 284.0927701g/mol
- Monoisotopic Mass: 284.0927701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.6Ų
- XLogP3: 0.7
1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-3019-2μmol |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-1mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6556-3019-4mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-3019-5mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-3mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-10mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-20μmol |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-20mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-15mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6556-3019-30mg |
1-[(4-chlorophenyl)methyl]-3-[(3-hydroxyoxolan-3-yl)methyl]urea |
2034204-02-7 | 30mg |
$178.5 | 2023-09-08 |
1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea Related Literature
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
Additional information on 1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea
Introduction to 1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea (CAS No. 2034204-02-7)
1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea is a specialized organic compound with significant potential in the field of pharmaceutical chemistry. This compound, identified by its Chemical Abstracts Service (CAS) number 2034204-02-7, has garnered attention due to its unique structural features and its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a chlorophenyl moiety, a hydroxyoxolan ring, and a methylurea functional group, which collectively contribute to its distinct chemical properties and biological activities.
The chlorophenyl substituent is known for its ability to enhance the lipophilicity and binding affinity of molecules, making it a common feature in drug candidates targeting various biological pathways. In contrast, the hydroxyoxolan ring, also known as a tetrahydrofuran derivative, introduces flexibility and potential hydrogen bonding capabilities into the molecule. This structural motif is frequently observed in natural products and has been explored for its role in modulating enzyme activity and receptor interactions. The presence of a methylurea group further adds to the compound's complexity, providing a site for further functionalization and interaction with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can simultaneously interact with multiple targets or exhibit dual mechanisms of action. The combination of the chlorophenyl, hydroxyoxolan, and methylurea moieties in 1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea positions it as a promising candidate for such applications. For instance, studies have suggested that compounds with similar structural features may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making them relevant for the development of anti-inflammatory drugs.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the chlorophenyl group typically begins with halogenation reactions, followed by nucleophilic substitution or coupling reactions to introduce the hydroxyoxolan ring. The final step involves the incorporation of the methylurea moiety, which often requires condensation reactions under controlled pH conditions. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have improved the efficiency and scalability of these synthetic routes.
In terms of biological activity, preliminary studies on derivatives of this compound have shown promising results in vitro. The chlorophenyl group has been associated with enhanced binding to certain protein targets, while the hydroxyoxolan ring may contribute to interactions with carbohydrate moieties on receptors or enzymes. The methylurea group provides a potential site for hydrogen bonding interactions, which can be critical for achieving high affinity binding. These features make this compound an attractive scaffold for further derivatization and optimization.
The pharmaceutical industry has been increasingly interested in developing small molecule inhibitors that target post-translational modifications (PTMs) of proteins, such as phosphorylation and ubiquitination. The structural motifs present in 1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea suggest that it may have potential applications in this area. For example, the ability of the hydroxyoxlan ring to mimic carbohydrate structures could allow it to interact with enzymes that recognize these moieties during PTM processes. Additionally, the presence of multiple hydrogen bonding sites provided by the urea group could enable selective binding to modified protein residues.
Recent research has also explored the use of computational methods to predict and optimize the biological activity of compounds like this one. Molecular docking simulations can be used to model how the molecule interacts with potential target proteins, providing insights into its mechanism of action and guiding further modifications. Additionally, virtual screening techniques have been employed to identify derivatives with enhanced potency or selectivity. These computational approaches have accelerated the discovery process and reduced the time required to bring new drug candidates into preclinical development.
The development of novel therapeutic agents requires not only potent biological activity but also favorable pharmacokinetic properties such as solubility, bioavailability, metabolic stability, and low toxicity. The structural features of 1-(4-chlorophenyl)methyl-3-(3-hydroxyoxlan-3-yl)methylurea may influence these properties in various ways. For instance, the lipophilicity imparted by the chlorophenyl group could affect oral bioavailability, while polar interactions mediated by the urea group might influence solubility and metabolic clearance rates. Optimizing these properties through structure-based drug design is essential for translating promising candidates into viable therapeutic options.
In conclusion,1-(4-chlorophenyl)methyl-3-(3-hydroxyoxlan-3-yl)methylurea (CAS No. 2034204-02-7) represents an intriguing compound with significant potential in pharmaceutical research and development. Its unique structural composition combining a chlorophenyl, a hydroxyoxlan, and a methylurea moiety makes it a versatile scaffold for designing molecules with tailored biological activities. Ongoing research efforts are focused on exploring its applications in modulating inflammatory pathways, targeting protein PTMs, and optimizing its pharmacokinetic profile through computational methods and synthetic chemistry advancements.
2034204-02-7 (1-(4-chlorophenyl)methyl-3-(3-hydroxyoxolan-3-yl)methylurea) Related Products
- 2101302-21-8(6-(1H-Pyrazol-4-yl)-9-((2-(trimethylsilyl)ethoxy)methyl)-9H-purine)
- 2137942-75-5(1-Tert-butyl-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1806138-48-6(Ethyl 5-(fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-carboxylate)
- 895801-90-8(N-{2-2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}-N'-(3-methylphenyl)ethanediamide)
- 2228193-44-8(3-(1-amino-3-hydroxypropan-2-yl)-4-bromobenzonitrile)
- 95416-57-2(4-(3-methylphenyl)but-3-en-2-one)
- 164227-86-5(1-[1-(1-Butyl-1H-indol-2-yl)-2-phenylethyl]-1H-1,2,3-benzotriazole)
- 1798624-11-9(3-(4-methanesulfonylphenyl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide)
- 2408963-22-2((2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate)
- 1394771-79-9(5-amino-3-methylpentanoic acid hydrochloride)




